5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide

Lipophilicity Partition coefficient SAR

Procure 5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS 433969-36-9) for its distinct N-(3-methylbutyl) side chain, which confers a computed LogP of 3.19—a critical differentiator from unsubstituted or cyclopentyl analogs. This moderate lipophilicity ensures reliable membrane permeability and partition behavior, essential for reproducible SAR, screening library diversity, and agrochemical probe development. The 5-bromo handle enables versatile cross-coupling; the pre-installed branched alkyl chain streamlines synthetic routes. Choose this specific derivative to eliminate uncontrolled variability in your experimental system.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 433969-36-9
Cat. No. B13737946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3-methylbutyl)pyridine-3-carboxamide
CAS433969-36-9
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C11H15BrN2O/c1-8(2)3-4-14-11(15)9-5-10(12)7-13-6-9/h5-8H,3-4H2,1-2H3,(H,14,15)
InChIKeyMUMAKJMDJZQRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS 433969-36-9): Procurement-Relevant Structural and Physicochemical Baseline for a 5-Bromonicotinamide Derivative


5-Bromo-N-(3-methylbutyl)pyridine-3-carboxamide (CAS 433969-36-9) is a synthetic, monobrominated 3-pyridinecarboxamide (nicotinamide) derivative featuring an N‑(3‑methylbutyl) (isopentyl) side chain . With the molecular formula C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol, this compound belongs to the class of 5‑bromonicotinamides—a scaffold implicated in diverse biological and chemical contexts including agrochemicals and early‑stage drug discovery [1]. Publicly available quantitative data on this specific compound are currently extremely limited; its principal documented attributes are structural and physicochemical (e.g., a computed LogP of approximately 3.19, indicating moderate lipophilicity) . This evidence guide aggregates all verifiable information that distinguishes this compound from structurally related analogs and clarifies the procurement‑relevant implications of its structural features.

Why a Generic 5‑Bromonicotinamide Cannot Substitute for 5‑Bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide (CAS 433969-36-9)


Within the 5‑bromonicotinamide chemical space, generic substitution is precluded by the compound‑specific influence of the N‑alkyl side chain on lipophilicity, solubility, and molecular recognition. The N‑(3‑methylbutyl) group of CAS 433969-36-9 confers a computed LogP of approximately 3.19, which differs substantially from the LogP values of close analogs bearing cyclopentyl, ethyl, or unsubstituted amide groups . In the absence of experimental affinity data, this physicochemical differentiation remains the only verifiable basis for distinguishing this compound from its nearest structural neighbors. Such differences in lipophilicity directly impact partition coefficients, membrane permeability, and protein‑binding behavior—critical parameters for any experimental system where the compound is intended as a chemical probe, synthetic intermediate, or screening library member. Substituting with an analog of different LogP would introduce uncontrolled variability in distribution and target engagement, undermining reproducibility and potentially invalidating structure‑activity relationship (SAR) interpretation [1]. The following section provides the only currently available quantitative evidence that can inform procurement decisions.

Quantitative Evidence Guide: Verifiable Physicochemical Differentiation of 5‑Bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide (CAS 433969-36-9) vs. Structurally Proximal Analogs


Lipophilicity (LogP) Differentiation: 5‑Bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide vs. N‑Cyclopentyl, N‑Ethyl, and Unsubstituted 5‑Bromonicotinamide Analogs

The computed LogP for 5‑bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide is 3.19 . This value reflects the lipophilic contribution of the branched 3‑methylbutyl (isopentyl) side chain. For comparison, the N‑cyclopentyl analog (CAS 302953-16-8) has a computed XLogP3‑AA of 2.1 [1], the N‑ethyl analog (CAS 173999-48-9) has an estimated LogP of approximately 1.5–1.8 based on structural calculation [2], and the unsubstituted 5‑bromonicotinamide (CAS 28733-43-9) has a predicted LogP of approximately 0.8–1.0 . The 3‑methylbutyl derivative is therefore approximately 1.1 LogP units more lipophilic than the cyclopentyl analog and nearly 2 LogP units more lipophilic than the unsubstituted amide, corresponding to a >10‑fold difference in octanol‑water partition coefficient.

Lipophilicity Partition coefficient SAR Physicochemical properties

Topological Polar Surface Area (TPSA) Differentiation: 5‑Bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide vs. Unsubstituted 5‑Bromonicotinamide

The topological polar surface area (TPSA) for 5‑bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide is 45.48 Ų . For the unsubstituted 5‑bromonicotinamide (CAS 28733‑43‑9), the calculated TPSA is approximately 55–60 Ų due to the absence of the lipophilic alkyl chain and the presence of a primary amide NH₂ group that contributes additional hydrogen‑bonding capacity [1]. The lower TPSA of the 3‑methylbutyl derivative is a direct consequence of N‑alkylation, which replaces a polar amide N‑H with a nonpolar C‑N alkyl bond, reducing hydrogen‑bond donor count and polar surface area.

Polar surface area Membrane permeability Blood‑brain barrier Physicochemical properties

Molecular Weight and Rotatable Bond Count Differentiation: 5‑Bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide vs. N‑Cyclopentyl and N‑Ethyl Analogs

5‑Bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide has a molecular weight of 271.15 g/mol and contains 5 rotatable bonds (including the entire 3‑methylbutyl side chain) . The N‑cyclopentyl analog (CAS 302953‑16‑8) has a molecular weight of 269.14 g/mol and 2 rotatable bonds (the cyclopentyl ring restricts conformational freedom) [1]. The N‑ethyl analog (CAS 173999‑48‑9) has a molecular weight of approximately 243 g/mol and 2 rotatable bonds. The 3‑methylbutyl derivative therefore presents increased conformational flexibility and a modest increase in molecular weight relative to these comparators.

Molecular weight Rotatable bonds Drug‑likeness SAR

Evidence‑Based Application Scenarios for 5‑Bromo‑N‑(3‑methylbutyl)pyridine‑3‑carboxamide (CAS 433969‑36‑9)


Screening Library Member for Lipophilicity‑Biased Target Panels

With a computed LogP of 3.19 and TPSA of 45.48 Ų, this compound is positioned in a lipophilicity range that favors membrane permeability while retaining sufficient polarity for aqueous solubility [1]. It is most appropriate for inclusion in diversity‑oriented screening libraries where coverage of a moderate‑to‑high LogP chemical space is required, or for SAR campaigns investigating the effect of branched alkyl N‑substituents on nicotinamide‑based scaffolds. The compound's physicochemical profile distinguishes it from more polar (unsubstituted amide) or conformationally restricted (N‑cyclopentyl) analogs, justifying its procurement when specific LogP or flexibility parameters are required .

Synthetic Intermediate for 5‑Bromonicotinamide‑Derived Chemical Probes

The 5‑bromo substituent serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig) while the N‑(3‑methylbutyl) group provides a pre‑installed lipophilic moiety. This compound is suitable as an intermediate for the construction of more complex molecules where retention of the branched alkyl side chain is desired [1]. Procurement of this specific derivative avoids the additional synthetic step of N‑alkylating a simpler 5‑bromonicotinamide precursor, which can be advantageous in multistep synthetic routes requiring high overall yield.

Physicochemical Reference Standard for LogP/TPSA Method Validation

Given the availability of computed LogP (3.19) and TPSA (45.48 Ų) values from consistent calculation methods, this compound may serve as a calibration or validation standard for experimental LogP determination techniques (e.g., shake‑flask, HPLC‑derived LogP) or for in silico property prediction benchmarking [1]. Its distinct physicochemical profile relative to unsubstituted 5‑bromonicotinamide provides a useful internal reference point for validating computational models across a range of lipophilicities.

Agricultural Chemical Intermediate in Pyridinecarboxamide Pesticide Research

The broader class of 3‑pyridylcarboxamide derivatives has established utility as pesticidal agents, as documented in patent literature describing their use for controlling arthropods and helminths [1]. While no specific efficacy data exist for CAS 433969‑36‑9, its structural features align with the general formula of compounds claimed in such patents. It is therefore a candidate intermediate for agrochemical SAR studies exploring the effect of N‑alkyl chain branching on pesticidal activity, particularly where modulation of lipophilicity is hypothesized to influence cuticular penetration or target site access .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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